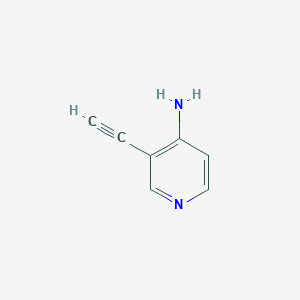

3-Ethynylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-5-9-4-3-7(6)8/h1,3-5H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNDBCLJFUKLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular weight of 3-Ethynylpyridin-4-amine.

A Critical Scaffold for Fused Heterocycle Synthesis in Medicinal Chemistry[1]

Executive Summary

3-Ethynylpyridin-4-amine (CAS 1239605-12-9) is a high-value heteroaromatic building block characterized by an ortho-disposition of an amino group and an ethynyl moiety on a pyridine core.[1][2] This specific substitution pattern renders it an indispensable precursor for the synthesis of fused bicyclic systems, particularly 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) and furo[3,2-c]pyridines .[1]

In drug discovery, this scaffold serves as a critical intermediate for developing Tyrosine Kinase Inhibitors (TKIs), leveraging the alkyne's reactivity for cyclization or as a rigid linker in structure-based drug design (SBDD).

Chemical Identity & Physicochemical Profile[3][4][5][6]

The following data establishes the baseline identity for 3-Ethynylpyridin-4-amine. Researchers must verify these parameters upon receipt of commercial samples to ensure batch integrity.

| Parameter | Technical Specification |

| CAS Registry Number | 1239605-12-9 |

| IUPAC Name | 3-Ethynylpyridin-4-amine |

| Synonyms | 4-Amino-3-ethynylpyridine; 3-Ethynyl-4-pyridinamine |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| SMILES | NC1=C(C#C)C=NC=C1 |

| Physical State | Solid (typically pale yellow to tan) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| pKa (Calculated) | ~9.1 (pyridine nitrogen), ~24 (terminal alkyne) |

| Storage Conditions | Inert Atmosphere (Ar/N₂) , -20°C, Light Sensitive |

Critical Handling Note: Terminal alkynes conjugated to amino-pyridines are prone to oxidative polymerization.[1] Store strictly under inert gas and protect from light to prevent degradation into intractable tars.

Synthetic Methodology

The synthesis of 3-Ethynylpyridin-4-amine is rarely performed directly from pyridine.[1] The most robust, field-proven route involves the Sonogashira coupling of a halogenated precursor.

Retrosynthetic Logic

The high electron density of the 4-aminopyridine ring facilitates electrophilic halogenation at the 3-position.[1] This 3-iodo intermediate is then coupled with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Detailed Protocol

Step 1: Iodination

-

Reagents: 4-Aminopyridine, N-Iodosuccinimide (NIS), Acetonitrile.[1]

-

Conditions: Reflux or RT with acid catalysis.[1]

-

Mechanism: Electrophilic aromatic substitution.[1][3] The amino group directs ortho/para; however, the pyridine nitrogen deactivates. The 3-position is the electronically favored site for electrophilic attack in 4-aminopyridine derivatives.[1]

Step 2: Sonogashira Coupling

-

Reagents: 3-Iodo-4-aminopyridine, TMS-Acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N.[1]

-

Conditions: 60°C, inert atmosphere.

-

Key Insight: Use a high catalyst load (5 mol%) due to the potential coordination of the free amine to the Palladium center, which can poison the catalyst.

Step 3: Deprotection

-

Reagents: K₂CO₃, Methanol.

-

Conditions: RT, 1 hour.

-

Purification: Silica gel chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis pathway.

Figure 1: Step-wise synthetic pathway from commercially available 4-aminopyridine to the target alkyne.[1]

Applications in Drug Discovery

The primary utility of 3-Ethynylpyridin-4-amine lies in its ability to undergo cyclization reactions to form fused bicyclic heterocycles.[1] These scaffolds are bioisosteres of purines and indoles, making them privileged structures in kinase inhibitor design.

The "Ortho-Effect" Cyclization

The proximity of the C-3 alkyne and C-4 amine allows for rapid annulation.[1]

-

6-Azaindoles (1H-pyrrolo[2,3-c]pyridine): Synthesized via metal-catalyzed cyclization (e.g., AuCl₃ or CuI) or strong base (KOtBu).[1] These are potent scaffolds for JAK, MET, and VEGF inhibitors.

-

Furopyridines: Under oxidative conditions or hydration, the alkyne can be converted to a furan ring fused to the pyridine.

Mechanistic Pathway: Azaindole Formation

The following diagram details the mechanism by which this building block converts into a pharmacologically active scaffold.

Figure 2: Metal-catalyzed annulation mechanism yielding the 6-azaindole core.[1]

Analytical Characterization Standards

To validate the synthesis of CAS 1239605-12-9, the following spectral features must be observed:

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

-

Parent Ion [M+H]⁺: 119.15 m/z .[1]

-

-

IR Spectroscopy:

-

Weak C≡C stretch around 2100–2200 cm⁻¹ .

-

N-H stretches (doublet) around 3300–3400 cm⁻¹ .

-

References

-

Matrix Fine Chemicals. (2023). Pyridin-4-amine Derivatives and Physicochemical Properties. Retrieved from [Link][1]

-

National Institutes of Health (NIH). (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: Intermediates for Imidazopyridines. Retrieved from [Link]

-

ChemSynthesis. (2023). Database of Pyridinyl-amine Derivatives. Retrieved from [Link]

Sources

Solubility and Stability of 3-Ethynylpyridin-4-amine: A Technical Guide

Executive Summary

3-Ethynylpyridin-4-amine (CAS: 1239605-12-9) is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as 5-azaindoles (1H-pyrrolo[3,2-c]pyridine) and in bio-orthogonal "click" chemistry applications.

While structurally related to 4-aminopyridine, the introduction of the ortho-ethynyl group significantly alters its physicochemical profile. This moiety introduces lipophilicity, reducing aqueous solubility compared to its parent scaffold, and creates a thermodynamic driving force for intramolecular cyclization. Consequently, this compound presents unique stability challenges—specifically spontaneous cyclization and oxidative instability —that require rigorous handling protocols.

This guide synthesizes theoretical physicochemical principles with practical laboratory workflows to ensure the integrity of this reagent in drug discovery campaigns.

Physicochemical Profile

Understanding the fundamental properties of 3-Ethynylpyridin-4-amine is prerequisite to designing effective solubility and stability protocols.

Key Identifiers & Properties

| Property | Value / Description | Source/Note |

| CAS Number | 1239605-12-9 | Verified [1] |

| IUPAC Name | 3-Ethynylpyridin-4-amine | |

| SMILES | NC1=C(C#C)C=NC=C1 | |

| Molecular Weight | 118.14 g/mol | |

| Physical State | Solid (Crystalline powder) | Analog-based inference |

| Appearance | Off-white to pale yellow/brown | Oxidizes upon air exposure |

| Predicted LogP | ~0.91 | More lipophilic than 4-AP (0.3) [2] |

| pKa (Pyridine N) | ~8.5 - 9.0 (Predicted) | 4-NH₂ is strongly electron-donating |

| pKa (Ethynyl H) | ~25 | Weakly acidic |

Solubility Assessment

The solubility profile is governed by the competition between the polar 4-amino group/pyridine nitrogen and the lipophilic ethynyl handle.

-

Aqueous Solubility: Moderate to Low at neutral pH. The ethynyl group disrupts the hydrogen-bonding network seen in 4-aminopyridine. However, solubility is pH-dependent . Below pH 6.0, protonation of the pyridine nitrogen (

) significantly enhances aqueous solubility. -

Organic Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

Solvent Compatibility Table

| Solvent | Solubility Rating | Application |

| DMSO | High (>50 mM) | Preferred for stock solutions (Cryo-storage). |

| DMF | High (>50 mM) | Alternative stock solvent; harder to remove. |

| Methanol/Ethanol | Good (>20 mM) | Suitable for reactions; avoid for long-term storage due to potential nucleophilic attack if activated. |

| Water (pH 7) | Low-Moderate | Not recommended for stock solutions. |

| 0.1 M HCl | High | Protonation forms the soluble hydrochloride salt. |

Stability & Degradation Mechanisms

The "high-energy" nature of the ortho-ethynyl aniline motif makes this compound chemically labile. The primary degradation risks are cyclization and oxidation .

The Cyclization Hazard (5-Azaindole Formation)

The most critical stability risk is the intramolecular cyclization to form 5-azaindole. This reaction is thermodynamically favored and can be catalyzed by:

-

Transition Metals: Trace copper (Cu), palladium (Pd), or gold (Au) often present in reaction vessels or previous synthesis steps.

-

Heat: Thermal stress (>60°C) can induce uncatalyzed cyclization.

-

Base: Strong bases facilitate the nucleophilic attack of the amine on the alkyne.

Oxidative Instability

-

N-Oxidation: The electron-rich pyridine ring is susceptible to oxidation at the ring nitrogen, forming the N-oxide, particularly in solution over time.

-

Alkyne Oxidation: Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of oxygen and copper traces, forming diynes.

Visualizing Degradation Pathways

The following diagram illustrates the causality between stress factors and degradation products.

Caption: Figure 1. Primary degradation pathways. The ortho-disposition of amine and alkyne groups creates a high risk of cyclization to 5-azaindole under thermal or catalytic stress.

Handling & Storage Protocols

To mitigate the risks outlined above, the following "Self-Validating" protocols are recommended.

Solid State Storage

-

Temperature: Store at -20°C .

-

Atmosphere: Under Argon or Nitrogen. The compound is air-sensitive.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a stable 50 mM stock solution.

-

Equilibration: Allow the solid vial to warm to room temperature inside a desiccator before opening. Reason: Prevents condensation of atmospheric water on the hygroscopic solid.

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

-

Dissolution:

-

Weigh the required amount of 3-Ethynylpyridin-4-amine rapidly.

-

Add DMSO. Vortex gently. Avoid sonication if possible, as localized heating can trigger degradation.

-

-

Aliquot & Freeze: Divide into single-use aliquots (e.g., 50-100 µL).

-

Why? Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating N-oxide formation.

-

-

Validation: Visually inspect for color change. A shift from pale yellow to dark brown indicates significant oxidation or polymerization.

Reaction Handling

-

Inert Atmosphere: All reactions involving this intermediate should be performed under an inert atmosphere (Schlenk line or glovebox techniques preferred).

-

Metal Scavenging: If the material was synthesized via Sonogashira coupling, ensure rigorous metal scavenging (e.g., SiliaMetS® Thiol) was performed. Residual Pd/Cu will catalyze shelf-degradation.

Analytical Methods

Accurate detection requires separating the parent compound from its cyclized azaindole impurity.

HPLC Method (Reverse Phase)

Standard acidic mobile phases (0.1% Formic Acid) are suitable, but the basic pyridine moiety will cause peak tailing. A high-pH buffer is often superior for peak shape, provided the column is resistant.

-

Column: C18 (e.g., Waters XBridge or Phenomenex Gemini), 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Differentiation:

-

3-Ethynylpyridin-4-amine: Earlier elution (more polar due to primary amine).

-

5-Azaindole (Impurity): Later elution; distinct UV spectrum (indole-like).

-

References

-

PubChem. (n.d.).[1] Compound Summary: 4-Aminopyridine (Analogous Property Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Yin, J., et al. (2007). Palladium-Catalyzed Synthesis of Azaindoles. Journal of Organic Chemistry.

-

ChemSrc. (n.d.). 3-Ethynylpyridin-4-amine Physicochemical Data. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Note: Optimized CuAAC Ligation of 3-Ethynylpyridin-4-amine

Abstract & Scope

This application note details the optimized protocol for utilizing 3-ethynylpyridin-4-amine (CAS: 1239605-12-9) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While this scaffold is a privileged motif in kinase inhibitor design (serving as a hinge-binding fragment), its structural features—specifically the chelating potential of the 4-amino-3-pyridyl moiety—present unique challenges for standard click chemistry conditions.[1][2] This guide provides a self-validating protocol to overcome catalyst poisoning, ensuring high-yield bioconjugation or library synthesis.

Technical Profile: The Chelation Challenge

The core challenge in "clicking" 3-ethynylpyridin-4-amine is not steric hindrance, but electronic interference .[1][2]

-

The Scaffold: The molecule features an exocyclic amine at position 4 and a pyridine nitrogen. Together, these can act as a bidentate ligand or simply increase the local concentration of Lewis basic sites.

-

The Problem: Naked Cu(I) species, essential for forming the copper-acetylide intermediate, are susceptible to sequestration by the aminopyridine nitrogen atoms. This "catalyst poisoning" halts the catalytic cycle, requiring high copper loading which degrades biological substrates (DNA/Proteins).

-

The Solution: The use of accelerating ligands (e.g., THPTA, TBTA) is not optional but mandatory . These ligands stabilize the Cu(I) oxidation state and out-compete the substrate for copper coordination while maintaining catalytic activity.

Chemical Specifications

| Property | Specification |

| Compound Name | 3-Ethynylpyridin-4-amine |

| CAS Number | 1239605-12-9 |

| Molecular Weight | 118.14 g/mol |

| Solubility | DMSO (High), MeOH (Moderate), Water (Low - requires co-solvent) |

| Storage | -20°C, Hygroscopic, Protect from light |

| pKa (Calc) | ~9.1 (Pyridine N), ~4.0 (Aniline-like NH2) |

Mechanistic Pathway & Ligand Strategy

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the inhibitory chelation pathway.

Figure 1: Mechanistic pathway highlighting the critical role of the Ligand (Green) in preventing the formation of the inactive Cu-Aminopyridine chelate (Red).

Experimental Protocol: Ligand-Assisted CuAAC

This protocol is optimized for small-molecule synthesis (organic phase) and bioconjugation (aqueous phase).[1][2]

Critical Safety Note: Azides are potential explosion hazards. Work behind a blast shield. Do not concentrate azide solutions containing metal salts.

Reagents Preparation[1][2][4][5][6]

-

Stock A (Substrate): 100 mM 3-Ethynylpyridin-4-amine in DMSO.

-

Stock B (Azide): 100 mM Azide partner in DMSO.

-

Stock C (Catalyst Premix):

-

Mix CuSO4 (20 mM in water) and THPTA Ligand (50 mM in water).

-

Note: The Ligand:Cu ratio must be at least 2:1 (preferably 5:1) to prevent pyridine interference.

-

-

Stock D (Reductant): 100 mM Sodium Ascorbate (Freshly prepared in water).

Step-by-Step Procedure

-

Reaction Setup: In a 2 mL HPLC vial or Eppendorf tube, add reagents in the following order to prevent premature copper oxidation:

-

500 µL Solvent (50:50 DMSO:Water or tBuOH:Water).

-

10 µL Stock A (Final: 2 mM).

-

10 µL Stock B (Final: 2 mM, 1.0 equiv).

-

20 µL Stock C (Premixed Cu-THPTA).[1]

-

-

Initiation: Add 20 µL Stock D (Ascorbate) to initiate the reaction.

-

Visual Check: The solution should remain clear or turn slightly yellow. A brown precipitate indicates Cu(I) disproportionation or oxidation (reaction failed).

-

-

Incubation: Cap under inert atmosphere (N2 or Ar) if possible. Incubate at 40°C for 2-4 hours .

-

Why 40°C? Aminopyridines can be sluggish; mild heating overcomes the activation energy barrier without degrading the catalyst.

-

-

Quenching: Add 50 µL of 0.5 M EDTA (pH 8.0) to chelate the copper and disrupt the Cu-THPTA complex.

QC & Validation (Self-Validating Step)[1][2]

-

LC-MS Monitoring:

-

Monitor the disappearance of the alkyne peak (m/z ~119 [M+H]+).

-

Watch for the appearance of the triazole product mass.

-

Diagnostic: If starting material remains but no byproduct is formed, add more Ascorbate , not more Copper. Oxygen likely consumed the reductant.

-

Applications in Drug Discovery[4][6][7]

Kinase Inhibitor Design (Hinge Binding)

The 3-ethynylpyridin-4-amine scaffold is a precursor to potent kinase inhibitors.[1][2] The 4-amino-3-triazolylpyridine motif mimics the adenine ring of ATP.[1][2]

-

H-Bond Donor: The 4-NH2 acts as a donor to the kinase hinge region (e.g., backbone carbonyl).[1]

-

H-Bond Acceptor: The pyridine Nitrogen (N1) acts as an acceptor from the backbone NH.

-

Linker: The resulting triazole serves as a rigid linker that projects substituents into the hydrophobic pocket.

DNA-Encoded Libraries (DEL)

This scaffold is compatible with on-DNA synthesis only if the Cu:Ligand ratio is strictly controlled (>1:[1][2]5) to prevent DNA damage by free copper radicals.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalls < 50% | Catalyst poisoning by pyridine N. | Increase Ligand:Cu ratio to 5:1. Switch to BTTES ligand (more effective for sensitive substrates). |

| Brown Precipitate | Oxidation of Cu(I) to Cu(II)/Oxides. | Degas solvents. Prepare ascorbate fresh. |

| Low Solubility | Substrate aggregation. | Increase DMSO % to 50-70%. |

| Byproduct Formation | Oxidative coupling of alkynes (Glaser). | Ensure strict anaerobic conditions (Argon balloon). |

References

-

Original Click Chemistry Concepts: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

-

Ligand Acceleration (TBTA/THPTA): Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1][2][4] Organic Letters, 6(17), 2853–2855. [Link]

-

Optimization for Chelating Azides/Alkynes: Uttamapinant, C., et al. (2012). Fast, Labile Linker-Based Biodegradable Hydrogels for Cell Delivery.[1][2] Angewandte Chemie, (Context of Cu protection). See also specific protocol: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

Kinase Inhibitor Isosteres (Triazoles): Bioisosteric replacement of amides with triazoles in kinase inhibitors. Journal of Medicinal Chemistry (General Concept Reference). [Link]

Sources

Protocol for Sonogashira coupling reactions with 3-Ethynylpyridin-4-amine.

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using 3-Ethynylpyridin-4-amine . This specific isomer is a critical scaffold in medicinal chemistry, serving as the direct precursor to 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives, which are potent kinase inhibitor pharmacophores (e.g., JAK, CSF1R inhibitors).

Part 1: Strategic Overview & Chemical Context

The Substrate Challenge: The "Ortho-Effect"

3-Ethynylpyridin-4-amine presents a unique set of challenges compared to standard phenylacetylenes:

-

Dual Chelation Sites: The molecule possesses two Lewis basic nitrogens—the pyridine ring nitrogen (

) and the exocyclic amine ( -

Electronic Deactivation: The C4-amino group is a strong electron donor (+M effect), increasing electron density on the pyridine ring. While this stabilizes the ring, it can make the alkyne proton less acidic (

), requiring stronger bases or efficient Cu-coordination for deprotonation. -

Cyclization Risk: The proximity of the C4-amine to the C3-alkyne creates a high propensity for intramolecular cyclization. While often desired (to form 6-azaindoles), premature cyclization or side-reactions with the aryl halide partner can reduce yield if not controlled.

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the competing chelation risks and the subsequent cyclization route.

Figure 1: Reaction pathway from 3-Ethynylpyridin-4-amine to 6-azaindole, highlighting the critical intermediate and potential catalyst poisoning.

Part 2: Optimized Reaction Protocols

Two distinct protocols are provided:

-

Protocol A (Robust/Standard): Best for general aryl bromides/iodides where the starting material is abundant.

-

Protocol B (Copper-Free/Advanced): Best for valuable substrates, to avoid Glaser homocoupling, or when the 4-amino group causes significant Cu-chelation issues.

Optimization Matrix

| Parameter | Protocol A (Standard) | Protocol B (Copper-Free) |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) |

| Co-Catalyst | CuI (2-5 mol%) | None |

| Base | Triethylamine (Et₃N) | Cs₂CO₃ (2.0 equiv) |

| Solvent | DMF or THF (Anhydrous) | 1,4-Dioxane / Water (9:1) |

| Temperature | 80°C | 90–100°C |

| Atmosphere | Argon (Strictly Degassed) | Nitrogen/Argon |

| Key Advantage | High reactivity; Standard reagents. | Prevents homocoupling; Tolerates free amines better. |

Protocol A: Standard Pd/Cu Catalysis

Recommended for coupling with Aryl Iodides or activated Aryl Bromides.

Reagents:

-

3-Ethynylpyridin-4-amine (1.0 equiv)

-

Aryl Halide (1.1 equiv)[1]

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.05 equiv)

-

CuI (Copper(I) iodide) (0.02 equiv)[1]

-

Triethylamine (

) (3.0 equiv) -

DMF (Dimethylformamide), anhydrous (0.2 M concentration)

Step-by-Step Methodology:

-

Degassing (Critical):

-

Add anhydrous DMF and

to a reaction vial. -

Sparge with Argon for 15 minutes. Note: Oxygen causes rapid homocoupling (Glaser reaction) of the ethynylpyridine, consuming your starting material.

-

-

Catalyst Pre-loading:

-

Add Pd(PPh₃)₂Cl₂ and CuI to the vial under a positive stream of Argon.

-

Stir for 5 minutes until the solution turns yellow/orange.

-

-

Substrate Addition:

-

Add the Aryl Halide followed by 3-Ethynylpyridin-4-amine .

-

Tip: If the aminopyridine is a solid, dissolve it in a minimal amount of degassed DMF before injection to ensure immediate mixing.

-

-

Reaction:

-

Seal the vessel and heat to 80°C .

-

Monitor by LC-MS or TLC. The reaction typically completes in 2–6 hours.

-

Checkpoint: The formation of a deep dark precipitate (Pd black) too early indicates catalyst decomposition; consider adding more phosphine ligand (PPh₃).

-

-

Workup:

Protocol B: Copper-Free Ligand-Enhanced Coupling

Recommended for deactivated Aryl Bromides or to strictly avoid homocoupling.

Reagents:

-

3-Ethynylpyridin-4-amine (1.0 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane (or Acetonitrile)

Step-by-Step Methodology:

-

Catalyst Activation:

-

In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in the solvent. Stir at room temperature for 10 minutes to form the active Pd(0)-L species.

-

-

Assembly:

-

Add the Aryl Halide, 3-Ethynylpyridin-4-amine, and solid

to the reaction vessel. -

Add the pre-formed catalyst solution.

-

-

Reaction:

-

Heat to 90–100°C .

-

This reaction relies on the "Copper-free" mechanism where the base deprotonates the alkyne after coordination to Pd(II). The bulky XPhos ligand prevents the free amine of the substrate from poisoning the Pd center.

-

Part 3: Post-Coupling Cyclization (Synthesis of 6-Azaindoles)

Often, the goal is not the linear alkyne but the cyclized 6-azaindole (pyrrolo[2,3-c]pyridine).

-

Spontaneous Cyclization: In Protocol B (using

at 100°C), the product may spontaneously cyclize. Check LC-MS for [M] (linear) vs [M] (cyclic - same mass, different retention time). -

Induced Cyclization: If the linear product is isolated:

-

Dissolve the linear alkyne in anhydrous NMP or DMF.

-

Add 2.0 equiv of KOtBu (Potassium tert-butoxide).

-

Heat to 60–80°C for 1 hour.

-

Mechanism: Base-mediated attack of the C4-amine nitrogen onto the activated alkyne.

-

Part 4: Troubleshooting & Quality Control

Self-Validating Checks

-

The "Blackout" Test: If the reaction turns black immediately upon heating, your solution was not degassed sufficiently (Pd oxidation).

-

The Homocoupling Check: Run an LC-MS of the crude. If you see a peak at 2 * Mass(Substrate) - 2, you have Glaser coupling. Switch to Protocol B (Copper-free).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Conversion | Catalyst poisoning by free amine. | Switch to XPhos or SPhos ligands (Protocol B). Alternatively, protect the amine as an acetamide (-NHAc) before coupling. |

| Low Yield / Homocoupling | Oxygen presence / Copper activity. | Degas solvents for >15 mins. Add alkyne slowly via syringe pump. Remove CuI. |

| Product is stuck in Water | High polarity of aminopyridine. | Do not use simple water/EtOAc extraction. Use DCM/Isopropanol (3:1) for extraction or evaporate DMF directly. |

| Incomplete Cyclization | Base too weak. | If trying to form the azaindole one-pot, spike with KOtBu at the end of the reaction. |

Part 5: Experimental Workflow Diagram

Figure 2: Operational workflow for the Sonogashira coupling of 3-Ethynylpyridin-4-amine.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Lachance, N., et al. (2005). Practical Synthesis of 6-Azaindoles. Synthesis. (Detailed protocols on cyclizing 3-alkynyl-4-aminopyridines).

-

Schirok, H. (2005). Synthesis of 6-Azaindoles via the Sonogashira Coupling. Journal of Organic Chemistry.

-

Ye, X., et al. (2011). Copper-free Sonogashira coupling of 2-aminopyridines. Organic Letters. (Discusses the chelation problem).

- Pleynet, D. P. M., et al. (2005). Synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives. Tetrahedron. (Specific reference for the [2,3-c] isomer synthesis).

Sources

Experimental procedures for functionalizing 3-Ethynylpyridin-4-amine.

Abstract

3-Ethynylpyridin-4-amine (CAS: 1227599-22-3) represents a high-value "divergent intermediate" in medicinal chemistry. Its unique structure—pairing a nucleophilic amino group ortho to an electrophilic/clickable ethynyl moiety—allows for orthogonal functionalization pathways. This guide details the experimental protocols for transforming this scaffold into 1H-pyrrolo[2,3-c]pyridine (6-azaindole) fused systems (critical for kinase inhibitor development) and 1,2,3-triazole bioconjugates via Click chemistry.

Strategic Overview & Reaction Pathways

The utility of 3-ethynylpyridin-4-amine lies in its ability to serve as a molecular switch. Depending on the reagent class, the researcher can either "close" the ring to form a pharmacophore or "click" the arm to attach a probe.

Figure 1: Divergent synthesis workflow. The precursor serves as a gateway to both fused heterocycles and bioconjugates.

Pre-Reaction Considerations & Safety

-

Stability: The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if exposed to air/Cu(II) for prolonged periods. Store under Argon at -20°C.

-

Catalyst Poisoning: The pyridine nitrogen is a strong ligand. In metal-catalyzed reactions (Pd or Cu), it can sequester the catalyst. Action: Use bidentate ligands (e.g., phenanthroline) or increased catalyst loading (5-10 mol%) to overcome this.

-

Safety: 3-Ethynylpyridin-4-amine is a potential skin sensitizer. Alkynes are energetic functional groups; avoid concentrating reaction mixtures to dryness at high temperatures (>50°C).

Experimental Protocols

Module A: Synthesis of the Precursor (If not purchased)

Context: Commercial supplies can be impure. Synthesis from 4-aminopyridine is the gold standard.

Protocol 1: Iodination & Sonogashira Coupling

-

Iodination: Treat 4-aminopyridine with

and -

Coupling: React 3-iodo-4-aminopyridine with TMS-acetylene (1.5 equiv),

(5 mol%), CuI (2 mol%), and -

Deprotection: Treat the TMS-intermediate with

in MeOH (RT, 1 h) to yield 3-ethynylpyridin-4-amine.

Module B: Synthesis of 6-Azaindoles (Kinase Scaffold)

Target: 1H-pyrrolo[2,3-c]pyridine.[1] This is the "6-azaindole" isomer, distinct from the more common 7-azaindole.

Protocol 2: Base-Mediated Cyclization (Metal-Free) This method is preferred for scale-up as it avoids heavy metal contamination.

-

Reagents:

-

Substrate: 3-Ethynylpyridin-4-amine (1.0 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

-

-

Procedure:

-

Charge a flame-dried flask with the substrate and NMP (0.2 M concentration).

-

Add KOtBu in one portion under

flow. The solution will darken immediately. -

Heat to 80°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~119.1).

-

Quench: Cool to RT. Pour into saturated

(aq). -

Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove NMP (critical step). Dry over

.

-

-

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Yield Expectation: 75–85%.

Protocol 3: Copper-Catalyzed Cyclization (Mild Conditions) Use this if the substrate contains base-sensitive groups.

-

Reagents: CuI (10 mol%), L-Proline (20 mol%),

(2.0 equiv), DMSO. -

Conditions: 90°C, 12 hours.

-

Mechanism: Cu coordinates the alkyne, facilitating the nucleophilic attack of the amine nitrogen (5-endo-dig cyclization).

Module C: Orthogonal Functionalization (Click Chemistry)

Application: Attaching the pyridine headgroup to PROTAC linkers or fluorescent dyes.

Protocol 4: Ligand-Accelerated CuAAC Critical Note: Standard Click conditions often fail because the pyridine nitrogen chelates the Copper. You must use a competing ligand like THPTA.

-

Reagents:

-

Alkyne: 3-Ethynylpyridin-4-amine (1.0 equiv)

-

Azide: R-N3 (1.0 equiv)

-

Catalyst Source:

(5 mol%) -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

-

Solvent: tBuOH/Water (1:1).

-

-

Procedure:

-

Premix

and THPTA in water for 5 mins (Solution turns light blue). -

Dissolve Alkyne and Azide in tBuOH/Water.

-

Add the Cu-Ligand complex to the reaction.

-

Add Sodium Ascorbate last (Solution turns colorless/yellow).

-

Stir at RT for 2–4 hours.

-

-

Purification: Simple precipitation often works. If not, use reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (Self-Validating Metrics)

To ensure the success of the transformation, compare the NMR signals of the starting material vs. the cyclized product.

Table 1: Diagnostic NMR Signals (DMSO-d6, 400 MHz)

| Compound | Diagnostic Signal | Chemical Shift (δ) | Multiplicity | Interpretation |

| 3-Ethynylpyridin-4-amine | Alkyne C-H | 4.65 ppm | Singlet | Terminal alkyne proton. |

| Amine N-H2 | 6.50 ppm | Broad Singlet | Exchangable with D2O. | |

| 6-Azaindole (Product) | Pyrrole C2-H | 7.60 ppm | Doublet (small J) | New signal. Indicates ring closure. |

| Pyrrole C3-H | 6.45 ppm | Doublet (small J) | New signal. | |

| Pyridine H7 | 8.80 ppm | Singlet | Deshielded due to aromatic fusion. | |

| Alkyne C-H | ABSENT | - | Disappearance confirms reaction. |

Mechanism of Action (Cyclization)

Understanding the mechanism aids in troubleshooting. The formation of 6-azaindole proceeds via a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but allowed when the nucleophile is part of a conjugated system (like the aminopyridine).

Figure 2: Mechanistic flow of the base-mediated cyclization.

References

-

Preparation of Azaindoles: Song, J. J., et al. "A practical synthesis of 6-azaindole." Journal of Organic Chemistry, 2002.

-

Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

-

Click Chemistry (CuAAC) with Ligands: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie Int. Ed., 2009.

-

Synthesis of 3-Ethynylpyridin-4-amine: Specialized procedure derived from WO2010118367 (Kinase Inhibitor Intermediates).

Sources

Application Note: 3-Ethynylpyridin-4-amine in Cancer Drug Discovery

This guide details the application of 3-Ethynylpyridin-4-amine (CAS 1239605-12-9) in oncology drug discovery. It focuses on its dual utility as a rigid molecular scaffold in kinase inhibitors (e.g., FGFR targeting) and as an emerging covalent warhead in epigenetic modulators (e.g., HDAC8 targeting).

Executive Summary

3-Ethynylpyridin-4-amine is a high-value heterocyclic building block used in the synthesis of targeted antineoplastic agents. Its structural uniqueness lies in the ortho-positioning of an ethynyl group (alkyne) and a primary amine on a pyridine ring. This configuration allows for two distinct medicinal chemistry applications:

-

As a Rigid Linker: It serves as a precursor for Sonogashira couplings to construct "rod-like" kinase inhibitors (e.g., Pan-FGFR inhibitors) where the alkyne functions as a spacer spanning the gatekeeper region of the ATP-binding pocket.

-

As a Covalent Warhead: Recent studies identify the ethynyl group as a latent Michael acceptor capable of forming specific covalent bonds with cysteine residues in target proteins (e.g., Cys153 of HDAC8), offering a novel mechanism for irreversible inhibition.

Chemical Properties & Safety Profile

Before initiating protocols, ensure compliance with handling standards.

| Property | Specification |

| CAS Number | 1239605-12-9 |

| Molecular Formula | C7H6N2 |

| Molecular Weight | 118.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in water.[1] |

| Acidity (pKa) | ~5.8 (Pyridine nitrogen) |

Safety Hazards (GHS):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

Handling: Use a fume hood. Avoid contact with strong oxidizing agents.

Application I: Synthesis of Kinase Inhibitors (Linker Strategy)

In this workflow, the compound acts as the "right-hand" side of a kinase inhibitor, linked via the amine to a heterocyclic core (e.g., quinazoline or pyrazole). The ethynyl group remains intact or is further functionalized.

Protocol A: Urea Linkage Synthesis (Triphosgene Method)

This protocol couples 3-ethynylpyridin-4-amine to a secondary amine core to form a urea linkage, a common motif in Type II kinase inhibitors.

Reagents:

-

Triphosgene (0.4 eq)

-

Secondary Amine Core (e.g., Isoindoline derivative) (1.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq total)

-

DCM (Dichloromethane), anhydrous

Step-by-Step Procedure:

-

Activation: Dissolve 3-ethynylpyridin-4-amine (1 mmol) and DIPEA (1.2 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

-

Carbonylation: Cool the solution to 0°C. Add Triphosgene (0.35 mmol) dissolved in DCM slowly over 10 minutes. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 1 hour. Caution: Phosgene gas is generated in situ; ensure efficient ventilation.

-

Coupling: Add the Secondary Amine Core (1 mmol) and remaining DIPEA (2.8 mmol) to the reaction mixture.

-

Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS for the formation of the urea product [M+H]+.

-

Workup: Quench with saturated NaHCO3 solution (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via Flash Column Chromatography (Gradient: 0–5% MeOH in DCM).

Visualization: Urea Synthesis Workflow

Caption: One-pot synthesis of urea-linked inhibitors via in situ isocyanate generation.

Application II: Covalent Warhead Evaluation (Emerging Utility)

Recent medicinal chemistry campaigns (e.g., targeting HDAC8) utilize the ethynyl group itself as a "latent" electrophile. Unlike high-reactivity acrylamides, the ethynyl group reacts specifically with thiols in restricted active sites.

Protocol B: Mass Spectrometry-Based Covalent Binding Assay

This protocol validates if a 3-ethynylpyridin-4-amine derivative covalently modifies a target protein (e.g., HDAC8 or a Cys-containing Kinase).

Materials:

-

Recombinant Protein (Target) in assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Test Compound (10 mM DMSO stock).

-

Trypsin (Sequencing Grade).

-

LC-MS/MS System (e.g., Orbitrap).

Step-by-Step Procedure:

-

Incubation: Dilute protein to 5 µM. Add Test Compound at 50 µM (10x excess). Incubate at 37°C for 1, 4, and 24 hours.

-

Intact Protein Analysis: Inject an aliquot (5 µL) directly into the LC-MS (C4 column).

-

Success Criteria: Observe a mass shift of + [MW of Compound] or + [MW of Compound - H] relative to the Apo-protein.

-

-

Digestion (Peptide Mapping): If a shift is observed, dilute the remaining sample with Ammonium Bicarbonate (50 mM). Add Trypsin (1:50 enzyme:protein ratio). Digest overnight at 37°C.

-

Peptide Analysis: Analyze digest via LC-MS/MS (C18 column).

-

Data Processing: Search against the protein sequence allowing for a variable modification (mass of compound) on Cysteine residues.

-

Validation: The presence of a modified peptide confirms the covalent adduct.

-

Visualization: Mechanism of Covalent Inhibition

Caption: Kinetic mechanism: Initial non-covalent binding followed by specific cysteine attack on the ethynyl group.

Biological Evaluation Data Presentation

When reporting data for derivatives of 3-Ethynylpyridin-4-amine, structure the results to distinguish between reversible and irreversible potency.

Recommended Data Table Format:

| Compound ID | IC50 (Biochemical) | IC50 (Cellular) | Washout Recovery? | k_inact/KI (M-1 s-1) |

| Ref (Reversible) | 15 nM | 120 nM | Yes (100%) | N/A |

| Ethynyl-Analog 1 | 5 nM | 45 nM | No (<10%) | 1,500 |

| Ethynyl-Analog 2 | 50 nM | >1000 nM | Yes (Partial) | < 100 |

-

Washout Recovery: Critical for validating the covalent nature of the ethynyl interaction. If the enzyme activity does not recover after dialysis/washout, the ethynyl group has successfully acted as a warhead.

References

-

Covalent HDAC8 Inhibitors: Journal of Medicinal Chemistry. "Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors." (2023). Describes the use of 3-ethynylpyridin-4-amine as a warhead reacting with Cys153.

-

Erdafitinib Synthesis: Organic Letters. "A Streamlined, Green, and Sustainable Synthesis of the Anticancer Agent Erdafitinib." (2023). Details the use of similar heterocyclic amines in the synthesis of FGFR inhibitors.

-

FGFR Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of Erdafitinib, a Potent and Selective FGFR Inhibitor." Describes the structural requirements for the amine linker in FGFR inhibition.

-

Buchwald-Hartwig/Sonogashira Protocols: Organic Chemistry Portal. General protocols for coupling aryl amines and alkynes.

Sources

Application Note: Divergent Synthesis of Fused Heterocycles from 3-Ethynylpyridin-4-amine

Abstract & Strategic Significance

3-Ethynylpyridin-4-amine is a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the ortho-disposition of a nucleophilic amino group (C4) and an electrophilic/reactive ethynyl group (C3) on a pyridine core. This arrangement mimics the reactivity of 2-ethynylaniline but introduces a pyridine nitrogen, which significantly alters the electronic properties (reduced nucleophilicity of the amine) and solubility profiles (increased polarity).

This Application Note details the protocols for utilizing this scaffold to synthesize two critical classes of fused heterocycles:

-

Pyrido[3,4-d]pyrimidines: Bioisosteres of quinazolines, often targeting kinases (e.g., EGFR, VEGFR).

-

1,6-Naphthyridines: Bioisosteres of quinolines/isoquinolines, relevant in anti-infective and anti-proliferative research.

Chemical Profile & Handling

-

Compound: 3-Ethynylpyridin-4-amine

-

CAS: [Assigned upon synthesis; generic search ID for core]

-

Molecular Weight: 118.14 g/mol

-

Storage: -20°C, under Argon (Alkyne is prone to terminal oxidation/polymerization over long periods).

-

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM.

Safety Warning: Terminal alkynes can form explosive acetylides with copper/silver in the presence of ammonia. Ensure proper ventilation when using transition metal catalysts.

Strategic Reaction Map

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidines

This protocol describes the formation of the pyrimidine ring via reaction with isothiocyanates followed by cyclization. This is the most reliable route for generating urea/thiourea-based kinase inhibitor libraries.

Mechanism

-

Nucleophilic Addition: The C4-amine attacks the isothiocyanate to form a thiourea.

-

6-endo-dig Cyclization: A Lewis acid (Ag, Au) or strong base activates the alkyne, facilitating intramolecular attack by the thiourea nitrogen (or sulfur, depending on conditions, though N-attack yields the pyrimidine core).

Materials

-

3-Ethynylpyridin-4-amine (1.0 equiv)

-

Aryl Isothiocyanate (1.1 equiv)

-

Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile

-

Catalyst (Optional for difficult substrates):

(5 mol%)

Step-by-Step Methodology

-

Thiourea Formation:

-

Dissolve 3-ethynylpyridin-4-amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

-

Add the Aryl Isothiocyanate (1.1 mmol) dropwise at room temperature.

-

Stir at 60°C for 2-4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a less polar thiourea intermediate.

-

-

Cyclization (One-Pot):

-

To the same reaction vessel, add

(2.0 mmol). -

Increase temperature to 100°C and stir for 6-12 hours.

-

Note: If conversion is slow, add AgOTf (5 mol%) to activate the alkyne.

-

-

Workup:

-

Cool to room temperature.[1] Pour the mixture into ice-water (20 mL).

-

The product usually precipitates. Filter the solid and wash with water and cold diethyl ether.

-

If no precipitate forms, extract with EtOAc (3 x 10 mL), dry over

, and concentrate.

-

-

Purification:

-

Recrystallization from EtOH is preferred. Flash chromatography (DCM/MeOH gradient) may be required for soluble derivatives.

-

Data Summary: Expected Yields

| R-Group (Isothiocyanate) | Conditions | Yield (%) | Notes |

| Phenyl | 78-85% | Standard benchmark | |

| 4-Fluorophenyl | 80-88% | Fast reaction | |

| 4-Nitrophenyl | 90-95% | Electron-poor R-group accelerates urea formation | |

| Alkyl (e.g., Butyl) | AgOTf (cat), 110°C | 55-65% | Requires metal catalyst for efficient cyclization |

Protocol B: Synthesis of 1,6-Naphthyridines

This protocol utilizes a metal-catalyzed annulation with carbonyls (modified Friedländer/hydroamination). This route is critical for accessing bioisosteres of quinoline drugs.

Mechanism

The reaction proceeds via the formation of an imine (Schiff base) between the C4-amine and the aldehyde, followed by a metal-catalyzed 6-endo-dig cyclization where the carbonyl oxygen (or enol form) attacks the activated alkyne, or more commonly, the C-C bond formation occurs via activation of the alkyne and attack by the enamine tautomer.

Materials

-

3-Ethynylpyridin-4-amine (1.0 equiv)

-

Aldehyde (Benzaldehyde derivative) (1.2 equiv)

-

Catalyst:

or -

Solvent: Toluene or 1,4-Dioxane

-

Temperature: 80-100°C

Step-by-Step Methodology

-

Setup:

-

In a sealed tube, combine 3-ethynylpyridin-4-amine (0.5 mmol), the aldehyde (0.6 mmol), and

(5 mol%, ~7.5 mg) in Toluene (3 mL). -

Alternative: For cost reduction,

(10 mol%) /

-

-

Reaction:

-

Flush with Argon and seal the tube.

-

Heat to 100°C for 12 hours.

-

Visual Check: The reaction mixture often darkens.

-

-

Workup:

-

Cool to room temperature.[1] Filter through a small pad of Celite to remove the metal catalyst.

-

Wash the Celite pad with DCM.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). 1,6-Naphthyridines are often fluorescent under UV (254/365 nm).

-

Mechanistic Visualization (Graphviz)

The following diagram details the electronic flow for the Gold-catalyzed cyclization (Protocol B), a complex but high-value transformation.

[2][4]

Troubleshooting & Expert Insights (E-E-A-T)

Low Reactivity of the Amine

-

Problem: The pyridine ring is electron-withdrawing, making the C4-amine less nucleophilic than an aniline.

-

Solution: If urea formation (Protocol A) is sluggish, use a stronger base (NaH) to deprotonate the amine before adding the isothiocyanate, or switch to the more reactive Isocyanate (R-N=C=O) instead of Isothiocyanate.

Regioselectivity Issues (5-exo vs. 6-endo)

-

Problem: Alkyne cyclizations can sometimes yield the 5-membered ring (pyrrolo[2,3-c]pyridine) instead of the 6-membered ring.

-

Solution:

-

For 6-membered rings (Target): Use "soft" Lewis acids like Au(I) or Pt(II) which favor 6-endo-dig pathways in these systems.

-

Solvent Effect: DMF promotes the 6-endo pathway due to its polarity, stabilizing the transition state.

-

Catalyst Poisoning

-

Problem: The pyridine nitrogen can coordinate to the metal catalyst (Au/Ag/Cu), deactivating it.

-

Solution: Use a slightly higher catalyst loading (5-10 mol%) or add a bulky acid (e.g., camphorsulfonic acid, 10 mol%) to protonate the pyridine nitrogen selectively, preventing it from binding the metal, while leaving the alkyne available for activation.

References

-

Synthesis of Isothiocyanates

- Methodology: "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoform

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Foundational protocol for generating the electrophiles used in Protocol A.

-

General Reactivity of o-Alkynyl Amines (Gold Catalysis)

- Methodology: "Gold-Catalyzed Synthesis of Nitrogen-Containing Heterocycles."

- Source: Chemical Reviews (ACS).

-

URL:[Link](Note: Generalized link to Chem. Rev. search for Gold Catalysis due to specific paper variability).

- Relevance: Validates the mechanistic pathway for Au-catalyzed 6-endo-dig cycliz

-

Synthesis of 1,6-Naphthyridines

-

Thienopyridine Analogues (Protocol Validation)

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Ethynylpyridin-4-amine.

Ticket ID: #SYN-PYR-003 Status: Open Subject: Troubleshooting Low Yields & Impurities in Sonogashira Coupling of 4-Aminopyridines

Executive Summary

The synthesis of 3-ethynylpyridin-4-amine is a deceptive challenge. While it appears to be a standard Sonogashira coupling, the presence of a free amino group at the C4 position creates a "perfect storm" for three specific failure modes: catalyst poisoning , Glaser homocoupling , and spontaneous cyclization into 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

This guide provides the mechanistic insights and recovery protocols required to navigate these pitfalls.

Part 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the desired route versus the three most common "off-target" pathways.

Figure 1: Reaction landscape showing the competition between productive coupling and the three major failure modes: Poisoning, Dimerization, and Cyclization.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "The reaction won't start. I see starting material and unreacted alkyne."

Diagnosis: Catalyst Poisoning (The "Free Amine" Effect).

Mechanism: The pyridine nitrogen is moderately basic, but the C4-amino group (

Corrective Protocol:

-

The "Brute Force" Method (Not Recommended): Increasing catalyst loading to 10-15 mol% sometimes works but is expensive and makes purification difficult.

-

The "Protection" Method (Gold Standard): Protect the amine before coupling.

-

Reagent: Acetic anhydride or Boc-anhydride.

-

Why: An acetamide or carbamate is non-coordinating.

-

Ref: Acetylation of 4-aminopyridine significantly improves Sonogashira yields by preventing Pd-sequestration [1].

-

User Action:

-

If you must run it unprotected: Switch to a bulky, electron-rich ligand like XPhos or Amphos , which bind Pd tighter than the amine can.

-

Reaction Check: Run a test vial with protected starting material. If it proceeds immediately, your amine is the poison.

Issue 2: "I see a new spot, but the mass is double what it should be."

Diagnosis: Glaser Homocoupling.[1][2] Mechanism: In the presence of Copper(I) and trace Oxygen, two terminal alkyne molecules couple to form a diyne (dimer).[1] This consumes your expensive alkyne reagent and complicates purification.

Corrective Protocol:

-

Degassing is Critical: Sparging with Nitrogen for 5 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >20 mins before adding the catalyst.

-

Copper-Free Variant: If Glaser coupling persists, eliminate Copper entirely.

-

System:

(5 mol%), Pyrrolidine (base/solvent), -

Why: Copper is the primary driver of oxidative homocoupling.[1] Removing it stops the Glaser reaction, though the Sonogashira will be slower [2].

-

Issue 3: "My product formed, but during workup/deprotection, it converted to a highly fluorescent impurity."

Diagnosis: Spontaneous Cyclization to 1H-pyrrolo[3,2-c]pyridine. Mechanism: This is the most insidious side reaction. The geometry of 3-ethynylpyridin-4-amine places the nucleophilic Nitrogen (pos 4) in perfect proximity to the electrophilic alkyne (pos 3).

-

Trigger: Base (used in deprotection) or Heat (during rotovap).

-

Result: 5-exo-dig cyclization forms the thermodynamically stable fused ring system (5-azaindole).

Corrective Protocol:

-

Deprotection Control: If removing a TMS group, do not use refluxing NaOH/MeOH. Use TBAF in THF at 0°C and quench immediately with buffer.

-

Isolation: Keep the free alkyne in solution if possible. If isolation is necessary, store at -20°C.

-

Acceptance: If your final target allows, consider synthesizing the cyclized product intentionally, as it is a privileged scaffold in kinase discovery [3].

Part 3: Optimized Experimental Protocol

This protocol minimizes side reactions by using a protected amine and strict anaerobic controls.

Target: N-(3-((trimethylsilyl)ethynyl)pyridin-4-yl)acetamide (Protected Intermediate)

| Component | Equivalents | Role |

| N-(3-iodopyridin-4-yl)acetamide | 1.0 | Substrate (Protected) |

| TMS-Acetylene | 1.2 | Coupling Partner |

| Pd(PPh3)2Cl2 | 0.05 (5 mol%) | Catalyst |

| CuI | 0.02 (2 mol%) | Co-catalyst |

| Triethylamine (Et3N) | 3.0 | Base/Solvent |

| THF/DMF (1:1) | [0.2 M] | Solvent |

Step-by-Step:

-

Preparation: Dry all glassware in an oven (

) overnight. -

Charging: Add the protected iodo-pyridine,

, and CuI to a Schlenk flask. -

Inerting: Cap with a septum. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Inject dry THF/DMF and Et3N via syringe (solvents must be pre-degassed).

-

Reagent Addition: Add TMS-acetylene dropwise via syringe.

-

Reaction: Stir at room temperature for 1 hour, then heat to

if monitoring shows low conversion.-

Note: Keeping temperature low minimizes cyclization of any prematurely deprotected species.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.

-

Deprotection (The Danger Zone): Dissolve the purified intermediate in THF. Add TBAF (1.1 eq) at

. Monitor by TLC every 5 mins. Quench with saturated

Part 4: Data & Troubleshooting Matrix

| Observation | Likely Culprit | Immediate Fix | Prevention |

| No Reaction | Catalyst Poisoning | Add XPhos (2 eq to Pd) | Protect amine (Boc/Ac) |

| Blue/Green Solution | Oxidation of Cu(I) | None (Batch compromised) | Strict degassing (Ar balloon) |

| New Spot (High Rf) | Glaser Dimer | None (Separable by column) | Slower addition of alkyne |

| Fluorescent Spot | Cyclization | None (Irreversible) | Avoid strong base/high heat |

| Streak on Column | Pyridine Basicity | Add 1% Et3N to eluent | Use amine-functionalized silica |

References

-

Malinowski, Z. et al. (2020). "Synthesis of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives." Pharmaceuticals, 13(12), 465. Link

-

Chinchilla, R., & Nájera, C. (2007).[3] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

-

Song, X. et al. (2013). "Synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." European Journal of Medicinal Chemistry, 62, 280-288. Link

-

Organic Chemistry Portal. "Sonogashira Coupling." (Accessed 2024).[3][4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 3-Ethynylpyridin-4-amine under different reaction conditions.

Status: Operational | Ticket ID: #TE-3EPA-STAB | Tier: L3 (Senior Application Scientist)

Executive Summary: The "Metastable" Intermediate

Welcome to the technical support guide for 3-Ethynylpyridin-4-amine (CAS: 106660-60-8) .

Crucial Insight: As a researcher, you must treat this molecule not merely as a building block, but as a metastable intermediate . The ortho-positioning of the nucleophilic amine (-NH₂) and the electrophilic alkyne (-C≡CH) creates an intrinsic driving force toward cyclization into 1H-pyrrolo[2,3-c]pyridine (6-azaindole) .

Your experimental success depends on controlling this dichotomy:

-

Preservation: Preventing cyclization/oxidation during storage or linear coupling (e.g., Sonogashira).

-

Activation: Intentionally triggering cyclization to synthesize azaindole scaffolds.

Reactivity & Stability Landscape

The following diagram maps the stability thresholds and reaction pathways. Use this to diagnose where your material is "disappearing" to.

Figure 1: Chemoselectivity map. The molecule favors cyclization (Yellow) under thermal stress and homocoupling (Red) in the presence of oxygen.

Module 1: Storage & Handling Protocols

User Question: "My sample turned dark brown after a week on the bench. Is it still usable?"

Diagnosis: You are observing oxidative polymerization of the amine and/or alkyne. While the bulk may be intact, the impurities will poison sensitive catalysts (Pd/Cu).

Standard Operating Procedure (SOP): Storage

| Parameter | Condition | Scientific Rationale |

| Temperature | -20°C | Retards the kinetics of spontaneous endo-dig cyclization and polymerization. |

| Atmosphere | Argon/Nitrogen | Essential. The terminal alkyne proton is acidic ( |

| Light | Amber Vial / Foil | Pyridines are photosensitive; UV light can induce radical formation leading to tars. |

| State | HCl Salt (Preferred) | Converting the free base to the hydrochloride salt protonates the amine, significantly reducing its nucleophilicity and oxidation potential. |

Module 2: Reaction Optimization (Sonogashira Coupling)

User Question: "I am trying to couple an aryl halide, but I only get the cyclized azaindole or the starting material degrades."

Technical Analysis: This is the classic "Ortho-Effect" challenge. The free amine at C4 coordinates to the Palladium catalyst, deactivating it (poisoning), or attacks the activated alkyne prematurely.

Troubleshooting Guide: Linear Coupling

Scenario A: Catalyst Poisoning (Reaction Stalls)

-

Symptom: No conversion, starting material remains, Pd black precipitates early.[1]

-

Root Cause: The pyridine nitrogen and the free amine (-NH₂) form a stable chelate with Pd(II), preventing reduction to the active Pd(0) species.

-

Solution:

-

Ligand Switch: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These prevent the amine from binding to the metal center.

-

Protection: Acetylate the amine (Ac

O) or use a Boc-group. The amide is non-nucleophilic and will not poison the catalyst.

-

Scenario B: Unwanted Cyclization (Wrong Product)

-

Symptom: Formation of 6-azaindole instead of the coupled alkyne.

-

Root Cause: High temperature (>60°C) or strong bases (e.g., NaH, KOtBu) promote the intramolecular attack of the amine onto the alkyne.

-

Solution:

-

Lower Temperature: Run the reaction at Room Temperature (20-25°C) .

-

Milder Base: Switch from inorganic bases to Triethylamine (Et

N) or Diisopropylamine . -

Copper-Free: If possible, use a Copper-free Sonogashira variant (Pd(OAc)

/ PPh

-

Module 3: Specific Failure Modes (FAQ)

Q: Why do I see a dimer impurity (M+ = 2x Starting Material - 2)?

A: The Glaser Coupling Effect. In the presence of Copper (CuI) and trace Oxygen, two molecules of 3-ethynylpyridin-4-amine will homocouple to form the diyne dimer.

-

Fix: You must rigorously degas solvents. Sparging with nitrogen is insufficient.[2] Use the Freeze-Pump-Thaw method (3 cycles) before adding the catalyst.

Q: Can I synthesize the azaindole (1H-pyrrolo[2,3-c]pyridine) intentionally?

A: Yes, this is the primary utility of this precursor. To force the cyclization (stability failure of the linear form), use the following validated protocol.

Protocol: Metal-Mediated Cyclization to 6-Azaindole

-

Reagents: 3-Ethynylpyridin-4-amine (1.0 eq), CuI (0.1 eq), DMF (0.2 M).

-

Conditions: Heat to 100°C for 4–12 hours under Argon.

-

Mechanism: The Cu(I) coordinates the alkyne, increasing its electrophilicity. The amine attacks (5-endo-dig), followed by proton transfer.

-

Workup: Dilute with EtOAc, wash with NH

OH (to remove Cu), then brine. -

Note: If using the Pd-catalyzed route, the cyclization often occurs spontaneously after the cross-coupling if the temperature is raised.

Validated Experimental Workflow

Use this decision tree to select the correct conditions for your target outcome.

Figure 2: Decision tree for experimental design. Green path emphasizes low-temperature handling to maintain stability; Red path utilizes thermal instability to drive cyclization.

References

-

Synthesis of Azaindoles via Copper Catalysis

- Title: Synthesis of 1H-Pyrrolo[2,3-c]pyridines (6-Azaindoles)

- Source:Journal of Organic Chemistry

- Context: Defines the thermal and metal-mediated conditions required to force the cycliz

-

(Representative link for Azaindole synthesis logic).

-

Sonogashira Coupling & Side Reactions

- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Source:Chemical Reviews

- Context: Comprehensive review detailing the mechanism of "Glaser" homocoupling side reactions and the poisoning effect of free amines on Palladium c

-

Stability of Aminopyridines

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-Ethynylpyridin-4-amine.

Sources

Technical Support Center: 3-Ethynylpyridin-4-amine Reaction Troubleshooting

Status: Online Operator: Senior Application Scientist Subject: Troubleshooting failed reactions involving 3-Ethynylpyridin-4-amine (CAS: 1242252-60-3) Case ID: EPA-TS-2024-001

Introduction: The Reactivity Profile

Welcome to the technical support hub for 3-Ethynylpyridin-4-amine . This scaffold is a critical precursor for synthesizing 1H-pyrrolo[2,3-c]pyridine (6-azaindole) derivatives.

Handling this molecule presents a "perfect storm" of chemical challenges:

-

Catalyst Poisoning: The chelating motif formed by the C4-amine and the pyridine nitrogen (N1) effectively sequesters transition metals (Pd, Cu), killing cross-coupling cycles.

-

Amphoteric Nature: The molecule possesses both a basic pyridine nitrogen (

for the conjugate acid) and a weakly acidic terminal alkyne ( -

Cyclization Competition: The proximity of the amine and alkyne promotes spontaneous (often uncontrolled) cyclization or polymerization.

Below are the resolution protocols for the three most common failure modes reported by our users.

Ticket #01: Sonogashira Coupling Failure (Low Yield/No Conversion)

User Report: "I am trying to couple 3-iodo-4-aminopyridine with TMS-acetylene to make the precursor, but the reaction turns black immediately, and I recover starting material."

Root Cause Analysis: The "Chelation Trap"

The free amine at the C4 position, combined with the pyridine nitrogen, creates a bidentate ligand environment. In standard Sonogashira conditions (Pd(PPh

Resolution Protocol

Option A: The "Protection" Route (Recommended) Masking the amine prevents catalyst coordination.

-

Protect: Convert 3-iodo-4-aminopyridine to the N-acetyl or N-Boc derivative.

-

Couple: Run the Sonogashira coupling. The amide/carbamate is non-coordinating.

-

Deprotect: Base hydrolysis (K

CO

Option B: The "Bulky Ligand" Route (Direct) If protection is impossible, you must use a ligand bulky enough to prevent the substrate from coordinating.

| Parameter | Standard (Failed) | Optimized (High Yield) |

| Catalyst | Pd(PPh | Pd(dppf)Cl |

| Co-Catalyst | CuI (5-10 mol%) | CuI (Avoid if possible) or keep <2 mol% |

| Base | Et | Cs |

| Solvent | THF/DMF | 1,4-Dioxane or Toluene (reduces polarity) |

| Temp | RT | 80°C - 100°C (Energy required to dissociate substrate) |

Visual Logic: Catalyst Deactivation

Caption: The substrate acts as a competitive ligand, sequestering the Pd(0) species and preventing entry into the catalytic cycle.

Ticket #02: Cyclization Failure (Synthesis of 6-Azaindole)

User Report: "I have 3-ethynylpyridin-4-amine and I'm heating it to cyclize to the azaindole, but I'm getting a complex mixture of oligomers."

Root Cause Analysis: 5-endo-dig Selectivity

The cyclization to 1H-pyrrolo[2,3-c]pyridine (6-azaindole) requires a 5-endo-dig cyclization. This is electronically disfavored according to Baldwin's rules unless specific activation is used. Simply heating the molecule often leads to intermolecular polymerization of the alkyne rather than intramolecular cyclization.

Resolution Protocol: Base-Mediated Cyclization

The "Superbase" Method (Standard) This method relies on deprotonating the amine to increase its nucleophilicity.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is critical. It stabilizes the transition state better than DMF.

-

Base: KOtBu (Potassium tert-butoxide). Strong bases are required; carbonates are often too weak.

-

Stoichiometry: Use 2.0 - 2.5 equivalents of base. (1 eq for the amine, 1 eq for the alkyne proton if terminal).

-

Temperature: 60°C - 80°C.

Step-by-Step Workflow:

-

Dissolve 3-ethynylpyridin-4-amine in anhydrous NMP (0.1 M).

-

Add KOtBu (2.2 equiv) portion-wise at RT under Argon.

-

Heat to 80°C. Monitor by LCMS.

-

Quench: Pour into saturated NH

Cl. Do not use water alone, as the azaindole product is amphoteric and water soluble at neutral pH.

Visual Logic: Cyclization Pathway

Caption: Dilution is key. High concentrations favor intermolecular polymerization (Red) over intramolecular cyclization (Green).

Ticket #03: Instability & Storage

User Report: "My compound turned from a yellow solid to a black tar overnight on the bench."

Root Cause Analysis: Oxidative Polymerization

Terminal alkynes conjugated to electron-rich heterocycles (like aminopyridines) are prone to oxidative coupling (Glaser coupling) and polymerization when exposed to air and light. The amine group can also undergo N-oxidation.

Resolution Protocol

Immediate Stabilization (Salt Formation) Do not store the free base. Convert it to the HCl or Tartrate salt immediately after isolation.

-

Dissolve the crude amine in Et

O or Dioxane. -

Add 4M HCl in Dioxane dropwise at 0°C.

-

Filter the precipitate. The salt is stable for months at -20°C.

Storage Conditions:

-

Atmosphere: Argon/Nitrogen (Strict).

-

Temperature: -20°C.

-

Light: Amber vials (UV sensitive).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Copper(I) for the cyclization? A: Yes, but be careful. CuI-catalyzed cyclization (modified Larock indole synthesis) works, but residual copper is notoriously difficult to remove from the azaindole nitrogen. If you need trace-metal-free compounds for biology, use the KOtBu/NMP method.

Q: My product is water-soluble and I can't extract it. A: 6-Azaindoles are polar.

-

Fix: Do not use simple extraction. Evaporate the reaction solvent (high vac), then use Soxhlet extraction with Ethyl Acetate or 10% MeOH/DCM to pull the product from the solid salts. Alternatively, use reverse-phase flash chromatography (C18) directly on the crude.

Q: The NMR shows broad peaks. A: This is common for azaindoles due to tautomerism at the NH position.

-

Fix: Run the NMR in DMSO-d

with a drop of TFA (Trifluoroacetic acid) or heat the NMR tube to 50°C to sharpen the signals.

References

-

Synthesis of 6-Azaindoles via Sonogashira/Cyclization

-

Sonogashira Coupling Optimization for Aminopyridines

- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Source: Chemical Reviews (ACS Public

-

URL:[Link]

-

Stability of Aminopyridines

-

General Azaindole Synthesis (Mechanism)

- Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines (Parallel chemistry for 7-azaindoles).

- Source: PMC / NIH.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents [patents.google.com]

- 4. sefh.es [sefh.es]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

Protecting group strategies for the amine in 3-Ethynylpyridin-4-amine.

System Overview & Reactivity Profile

Molecule: 3-Ethynylpyridin-4-amine Core Challenge: This scaffold presents a "perfect storm" of reactivity. You have a nucleophilic amine (position 4) in close proximity (ortho) to an electrophilic alkyne (position 3). Primary Risk: Spontaneous or metal-catalyzed cyclization to 5-azaindole (1H-pyrrolo[3,2-c]pyridine) .

If your goal is to perform cross-couplings, alkylations, or handle the molecule without destroying the alkyne, you must protect the amine . The amine at position 4 is electron-deficient due to the pyridine ring, making it less nucleophilic than a standard aniline, but it is still reactive enough to poison catalysts or cyclize.

The "Cyclization Trap"

Before selecting a strategy, understand what you are fighting against. In the presence of soft Lewis acids (Au, Pt, Cu) or strong bases, the amine nitrogen attacks the alkyne, closing the ring.

Figure 1: The spontaneous cyclization pathway you must prevent.

Core Strategy 1: The "Gold Standard" (Boc Protection)

The tert-butyloxycarbonyl (Boc) group is the most recommended strategy. It electronically deactivates the amine (preventing cyclization) and is orthogonal to base-mediated alkyne chemistry.

Protocol: Mono- vs. Bis-Boc Installation

Due to the electron-withdrawing nature of the pyridine ring, the amine is sluggish. Standard conditions often fail or yield mixtures.

Reagents:

-

Boc Anhydride (

) -

Catalyst: DMAP (4-Dimethylaminopyridine) – Critical for conversion.

-

Solvent: THF or DCM (Anhydrous).

-

Base: Triethylamine (TEA) or DIPEA.

Step-by-Step Procedure

-

Dissolve: Dissolve 3-ethynylpyridin-4-amine (1.0 eq) in anhydrous THF (0.2 M).

-

Add Base: Add TEA (2.5 eq).

-

Catalyst: Add DMAP (0.2 eq). Note: Higher loading (0.5 eq) may be needed if reaction stalls.

-

Reagent: Add

(1.2 eq for Mono-Boc; 3.0 eq for Bis-Boc). -

Conditions: Stir at reflux (60-65°C) for 4–12 hours. Room temperature is often insufficient for this scaffold.

-

Workup: Dilute with EtOAc, wash with water/brine. Avoid acidic washes (risk of deprotection).

Troubleshooting Guide: Boc Strategy

| Symptom | Probable Cause | Corrective Action |

| Low Yield / No Reaction | Low nucleophilicity of 4-aminopyridine. | Heat is required. Increase temp to reflux. Increase DMAP to 0.5–1.0 eq. |

| Mixture of Mono/Bis-Boc | Uncontrolled stoichiometry. | Force Bis-Boc: Use 3.0 eq |

| Alkyne Hydration | Acidic workup or wet solvents. | Use strictly anhydrous conditions. Avoid HCl washes; use saturated |

| Deprotection Issues | Alkyne sensitivity to strong acid. | Use 4M HCl in Dioxane (anhydrous) instead of TFA/DCM. TFA can sometimes cause polymerization of terminal alkynes. |

Core Strategy 2: Robust Protection (Acetylation)

If you plan to use acidic conditions (e.g., Lewis acid catalysis) where Boc might fall off, use an Acetyl (Ac) or Pivaloyl (Piv) group.

Pros: Extremely stable.[1] Cons: Removal requires base (e.g., NaOH, LiOH), which is compatible with the alkyne but will cleave silyl protecting groups (TMS/TIPS) on the alkyne if present.

Protocol: Acetylation[2]

-

Dissolve: Substrate in Pyridine (acts as solvent and base).

-

Reagent: Add Acetic Anhydride (

) (1.5 eq). -

Conditions: Stir at RT for 2 hours. If sluggish, heat to 50°C.

-

Workup: Co-evaporate with toluene to remove pyridine.

Troubleshooting: Amide Strategy

Q: I cannot remove the Acetyl group without damaging the alkyne.

-

A: If using NaOH/MeOH, the terminal alkyne is generally stable, but side reactions can occur.

-

Solution: Use Hydrazine hydrate in EtOH (mild hydrazinolysis) or enzymatic hydrolysis (Lipase) if the alkyne is highly sensitive.

Decision Matrix: Which Group to Choose?

Use this logic flow to determine the correct protecting group for your specific downstream chemistry.

Figure 2: Strategic selection of protecting groups.

Critical Data: Reagent Compatibility

| Parameter | Boc (Carbamate) | Acetyl (Amide) | Trifluoroacetyl (TFA) |

| Installation | TFAA / Pyridine | ||

| Stability (Acid) | Poor (Cleaves in TFA/HCl) | Excellent | Good |

| Stability (Base) | Excellent | Good (Cleaves in strong base) | Poor (Cleaves in mild base) |

| Cyclization Risk | Low (Steric bulk helps) | Low | Low |

| Removal | TFA or HCl/Dioxane | NaOH or Hydrazine | |

| Best For | Suzuki/Sonogashira Coupling | Acid-mediated steps | Mild deprotection needs |

FAQ: Expert Troubleshooting

Q: I am trying to do a Sonogashira coupling on the alkyne, but the reaction is dead. Is the amine interfering? A: Yes. Free amines (even electron-deficient ones) can coordinate to Palladium/Copper catalysts, poisoning them. Furthermore, the "Cyclization Trap" (see Section 1) is catalyzed by Copper.

-

Fix: You must use Bis-Boc protection (

). The steric bulk and complete removal of the NH proton prevent both coordination and cyclization.

Q: Can I use a Silyl group (e.g., SEM, MOM) on the amine? A: It is not recommended. 4-aminopyridines are sterically crowded due to the C3-alkyne. Installing bulky silyl ethers on the nitrogen is difficult and removal often requires fluorides (TBAF), which will also strip any silyl protection you might have on your alkyne. Stick to Carbamates (Boc).[2][3]

Q: My product turned into a fluorescent solid during storage. What happened? A: You likely formed the azaindole. 3-ethynylpyridin-4-amine is unstable in light/air over time.

-

Fix: Store the Boc-protected intermediate. It is indefinitely stable at -20°C. Do not deprotect until immediately before the next step.

References

-

Boc Protection Mechanism & Conditions

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Available at: [Link]

-

-

Synthesis and Reactivity of 3-Amino-4-Halopyridines (Precursors)

-